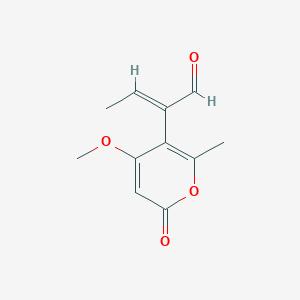
Pyrenocine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrenocine D is a natural product found in Penicillium waksmanii with data available.
Aplicaciones Científicas De Investigación
Antifungal, Antibacterial, and Algicidal Properties
Pyrenocines, including Pyrenocine D, have been studied for their antifungal, antibacterial, and algicidal properties. Research by Hussain et al. (2012) on pyrenocines J-M isolated from the endophytic fungus Phomopsis sp. revealed that some of these compounds, which are structurally related to Pyrenocine D, exhibit significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).
Cytotoxicity Against Cancer Cells
Pyrenocine A, closely related to Pyrenocine D, has been found to exhibit cytotoxicity against cancer cells. A study by Myobatake et al. (2019) showed that Pyrenocine A induced monopolar spindle formation in cancer cells, suggesting a potential novel anticancer mechanism (Myobatake et al., 2019).
Potential for Biofuel Production
In the context of biofuel production, the study of unicellular algae like Chlorella pyrenoidosa, which shares a similar name but is unrelated to Pyrenocine D, has been explored. Kothari et al. (2012) investigated the use of Chlorella pyrenoidosa for treating dairy wastewater and its potential for biofuel extraction (Kothari et al., 2012).
Anti-Inflammatory Properties
Pyrenocine A has demonstrated anti-inflammatory activity. Toledo et al. (2014) characterized the anti-inflammatory properties of Pyrenocine A, which was able to suppress activation of macrophages and inhibit nitrite production and the synthesis of inflammatory cytokines (Toledo et al., 2014).
Propiedades
Nombre del producto |
Pyrenocine D |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal |
InChI |
InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4- |
Clave InChI |
CFTVNLCXUPFJDY-YWEYNIOJSA-N |
SMILES isomérico |
C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C |
SMILES canónico |
CC=C(C=O)C1=C(OC(=O)C=C1OC)C |
Sinónimos |
pyrenocine D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
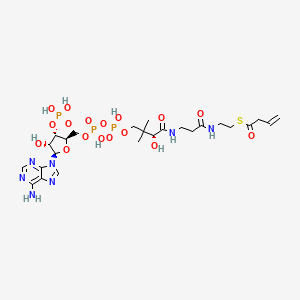
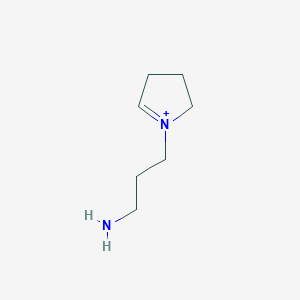
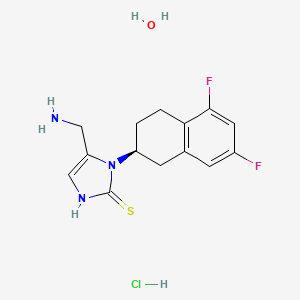
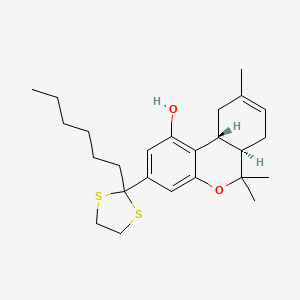
![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
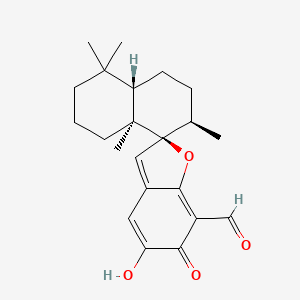
![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
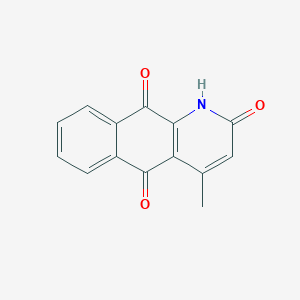
![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
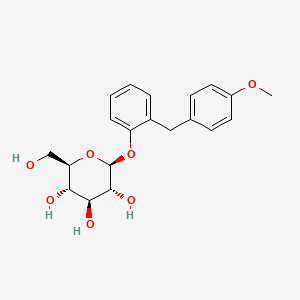
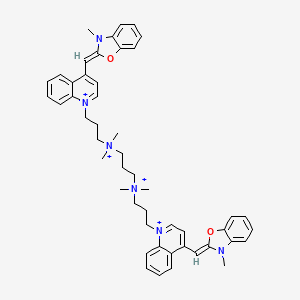
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)